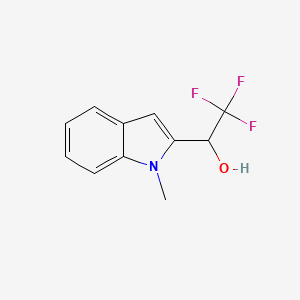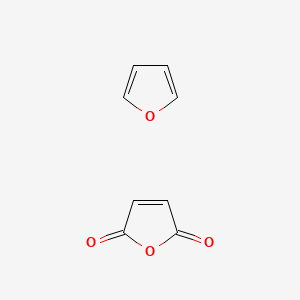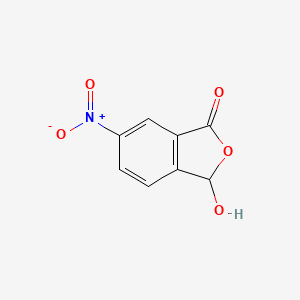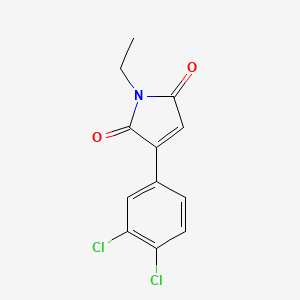
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol is a chemical compound with the molecular formula C11H10F3NO. It is a unique compound due to the presence of trifluoromethyl and indole groups, which impart distinct chemical and physical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol typically involves the reaction of 1-methylindole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone or trifluoroacetic acid, while reduction may produce trifluoroethanol or trifluoroethylamine.
科学研究应用
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl group but lacking the indole moiety.
1-Methylindole: Contains the indole group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Contains both trifluoromethyl and heterocyclic groups but with an imidazole ring instead of an indole ring.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol is unique due to the combination of the trifluoromethyl and indole groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research applications.
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(1-methylindol-2-yl)ethanol |
InChI |
InChI=1S/C11H10F3NO/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)11(12,13)14/h2-6,10,16H,1H3 |
InChI 键 |
IKKQVJUHRKLAMM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C(C(F)(F)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8645118.png)



![1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-](/img/structure/B8645132.png)



